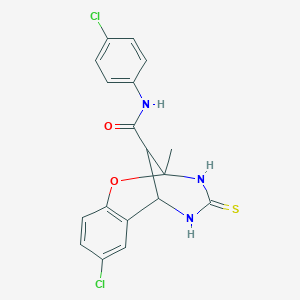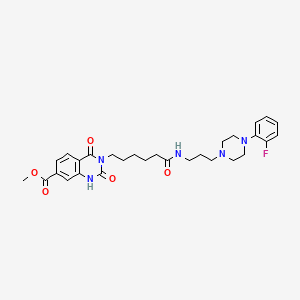![molecular formula C20H22FN2OS+ B11217015 1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217015.png)
1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound characterized by its unique imidazo[2,1-b][1,3]thiazine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Imidazo[2,1-b][1,3]thiazine Core:
Starting Materials: 2,5-dimethylbenzaldehyde, 4-fluoroaniline, and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions to form the imidazo[2,1-b][1,3]thiazine core.
-
Hydroxylation:
Reagents: Hydrogen peroxide or a similar oxidizing agent.
Conditions: The hydroxylation step is performed under controlled temperature and pH to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
-
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically performed in acidic or basic medium.
-
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic rings.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted under an inert atmosphere to prevent unwanted side reactions.
-
Substitution: Halogenation or nitration can be performed on the aromatic rings.
Reagents: Halogens (e.g., bromine, chlorine), nitric acid.
Conditions: Carried out under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Explored for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.
類似化合物との比較
- 1-(2,5-Dimethylphenyl)-3-(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 1-(2,5-Dimethylphenyl)-3-(4-bromophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
Uniqueness: The presence of the fluorine atom in 1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium imparts unique electronic properties, enhancing its reactivity and interaction with biological targets compared to its chloro- and bromo- counterparts. This makes it particularly valuable in medicinal chemistry for designing more effective drugs.
特性
分子式 |
C20H22FN2OS+ |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C20H22FN2OS/c1-14-4-5-15(2)18(12-14)22-13-20(24,16-6-8-17(21)9-7-16)23-10-3-11-25-19(22)23/h4-9,12,24H,3,10-11,13H2,1-2H3/q+1 |
InChIキー |
YZACEQIZTHIHSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B11216937.png)
![4-benzoyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11216939.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B11216946.png)

![9-Chloro-5-(3,4-difluorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216963.png)
![N-benzyl-2-{2-[3-(methylsulfanyl)phenyl]-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl}acetamide](/img/structure/B11216990.png)
![N~8~-(4-ethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11217001.png)

![7-(4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11217014.png)
![N-butyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11217021.png)
![(2Z)-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11217026.png)
![1-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217030.png)
![N-(4-butylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217041.png)

